N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
The compound N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide features a complex heterocyclic scaffold combining thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one fused with a furan-2-ylmethyl substituent and a thioacetamide linkage to a 4-chlorophenyl group. Its synthesis likely follows methodologies analogous to other thioacetamide derivatives, involving alkylation of thiol-containing intermediates with chloroacetamides under basic conditions. For example, the synthesis of structurally related compounds employs refluxing ethanol with sodium acetate as a base, yielding products with ~85% efficiency after recrystallization .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S2/c21-12-3-5-13(6-4-12)22-16(27)11-31-20-24-23-19-25(10-14-2-1-8-29-14)18(28)17-15(26(19)20)7-9-30-17/h1-9H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRDBJHZEUFCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of compounds containing furan moieties exhibit significant antimicrobial properties. For instance:
- E. coli and Staphylococcus aureus : The compound demonstrated effective inhibition against these bacteria, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL for related furan derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(4-chlorophenyl)-... | E. coli | 64 |
| N-(4-chlorophenyl)-... | Staphylococcus aureus | 128 |
Anticancer Activity
The anticancer potential of similar thiazolidinone derivatives has been evaluated. Notably:
- Compounds containing the thieno[2,3-e][1,2,4]triazolo framework showed moderate to strong antiproliferative effects in human leukemia cell lines . The activity was found to be dose-dependent.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HL-60 | N-(4-chlorophenyl)-... | 10 |
| K562 | N-(4-chlorophenyl)-... | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been documented:
- Certain thienopyrimidine derivatives exhibited significant inhibition of inflammatory markers in vitro. This suggests that the compound may share similar pathways influencing inflammation .
Case Studies
- Antimicrobial Study : A study focused on the synthesis and evaluation of various furan derivatives found that compounds similar to N-(4-chlorophenyl)-... effectively reduce bacterial growth in vitro, indicating a promising avenue for developing new antibiotics .
- Anticancer Evaluation : In another study, the compound's analogs were tested against multiple cancer cell lines, showing selective cytotoxicity towards leukemia cells while sparing normal cells .
The proposed mechanisms of action for the biological activities include:
- Inhibition of DNA synthesis : Similar compounds have shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Reactive oxygen species (ROS) generation : Induction of oxidative stress has been implicated in the anticancer effects observed.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties . For instance, thiazolidinone derivatives containing furan moieties have shown moderate to strong antiproliferative activity against human leukemia cell lines in a cell cycle-dependent manner. The presence of electron-donating groups on the thiazolidinone moiety enhances their anticancer efficacy .
Lipoxygenase Inhibition
Another study focused on chlorophenyl-furfuryl-based derivatives demonstrated their potential as 15-lipoxygenase inhibitors . Lipoxygenases are enzymes involved in the inflammatory response and cancer progression. The synthesized compounds exhibited promising inhibitory activities with low cellular toxicity . This suggests that N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide could be explored further for its anti-inflammatory properties.
Synthesis and Derivatives
The synthesis of this compound involves multiple organic reactions that require careful optimization to maximize yield and purity. The ability to modify the compound's structure allows for the creation of derivatives with potentially enhanced biological activities .
Table: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl]thioacetamide | Imidazole ring, thio group | Methyl substitution on imidazole |
| 2-{[2-(4-methylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl]sulfanyl}-N-(methoxyethyl)acetamide | Imidazole ring, sulfanyl group | Different phenyl substitutions |
| N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5-dihydro-1H-imidazol-1-yl)imino]methyl}furan-2-yl)phenyl]acetamide | Furan ring, imidazole | Contains furan and different substituents |
Comparison with Similar Compounds
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin vs. Thiazolo[4,5-d]pyridazin
The compound N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () replaces the thieno-triazolo-pyrimidin core with a thiazolo[4,5-d]pyridazin system. The thiophene substituent at position 7 in this analog introduces π-π stacking capabilities distinct from the furan group in the target compound .
Triazolo[1,5-a]pyrimidin vs. Triazolo[4,3-a]pyrimidin
Compounds like 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone () exhibit a triazolo[1,5-a]pyrimidin core, differing in ring fusion position. This structural variation may alter dipole moments and solubility, impacting pharmacokinetic profiles .
Substituent Variations
Furan-2-ylmethyl vs. Thiophen-2-yl
The target compound’s furan-2-ylmethyl group contrasts with 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (), which features a thiophene ring.
4-Chlorophenyl vs. 4-Fluorophenyl
Replacing the 4-chlorophenyl group with 4-fluorophenyl (as in ) reduces steric bulk and slightly increases electronegativity. Fluorine’s smaller van der Waals radius may improve target binding in sterically constrained active sites .
Pharmacological Implications
While direct activity data for the target compound are absent in the evidence, comparisons with analogs suggest:
- Adenosine Receptor Interactions: The triazolo-pyrimidin scaffold is structurally reminiscent of adenosine receptor ligands (). Substitutions like furan-2-ylmethyl may modulate selectivity for A3 receptors, which are sensitive to heterocyclic modifications .
- Antimicrobial Potential: Thioacetamide derivatives with triazole cores (e.g., N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides) exhibit antimicrobial activity, suggesting the target compound may share similar properties depending on substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
